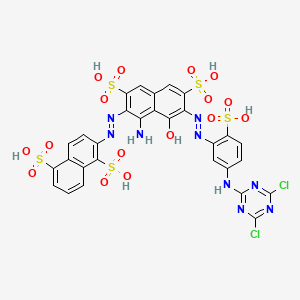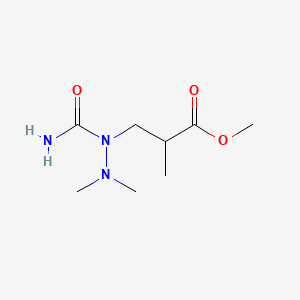
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminocarbonyl group, a dimethylhydrazino moiety, and a methylpropanoate backbone. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazino intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound to form the hydrazino intermediate.
Introduction of the aminocarbonyl group: The hydrazino intermediate is then reacted with an isocyanate or a similar reagent to introduce the aminocarbonyl group.
Esterification: The final step involves the esterification of the intermediate with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl or hydrazino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The aminocarbonyl and hydrazino groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylbutanoate: Similar structure with an additional methyl group.
Ethyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-ethylpropanoate: Similar structure with an ethyl group on the propanoate backbone.
Uniqueness
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
96804-67-0 |
|---|---|
分子式 |
C8H17N3O3 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
methyl 3-[carbamoyl(dimethylamino)amino]-2-methylpropanoate |
InChI |
InChI=1S/C8H17N3O3/c1-6(7(12)14-4)5-11(8(9)13)10(2)3/h6H,5H2,1-4H3,(H2,9,13) |
InChI 键 |
UXEWTRAREXBASD-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C(=O)N)N(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


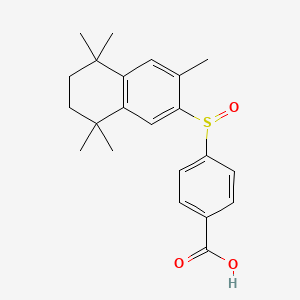
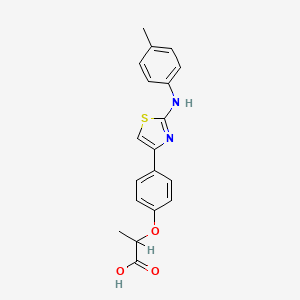
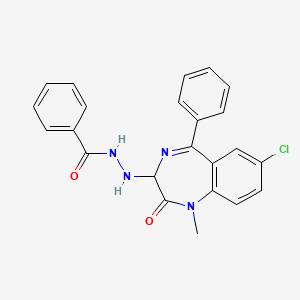


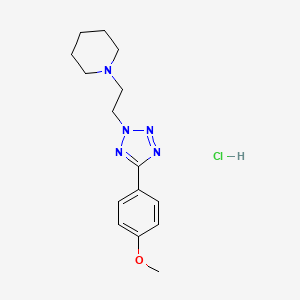
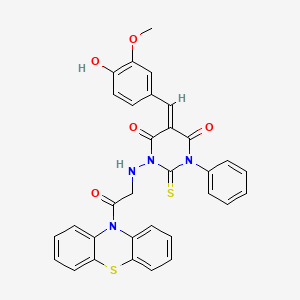
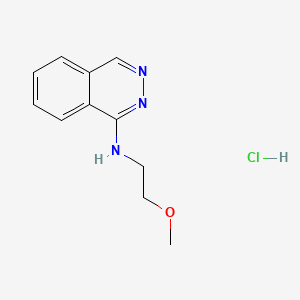
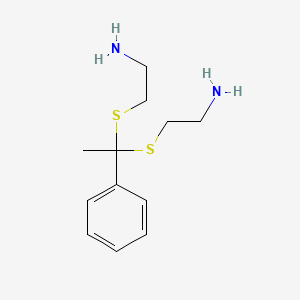
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)


